1-Iodo-2-propoxycyclopentane
Description
1-Iodo-2-propoxycyclopentane (CAS: 1601001-19-7) is an iodinated cyclopentane derivative featuring both an iodo substituent and a propoxy ether group. Its molecular formula is C₈H₁₅IO, with a molecular weight of 254.11 g/mol . The compound’s structure combines a cyclopentane ring with a secondary iodide at position 1 and an isopropoxy group at position 2. This dual functionality imparts unique physicochemical properties, making it relevant in organic synthesis, particularly in nucleophilic substitution reactions or as a precursor in pharmaceutical intermediates. Limited hazard data suggest standard handling protocols for iodinated compounds, including protection from light and moisture .
Properties
Molecular Formula |
C8H15IO |
|---|---|
Molecular Weight |
254.11 g/mol |
IUPAC Name |
1-iodo-2-propoxycyclopentane |
InChI |
InChI=1S/C8H15IO/c1-2-6-10-8-5-3-4-7(8)9/h7-8H,2-6H2,1H3 |
InChI Key |
AEDPQGLFPFYMCN-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1CCCC1I |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Iodo-2-propoxycyclopentane typically involves the reaction of cyclopentanol with iodine and a propylating agent under specific conditions. One common method includes the following steps:
Formation of Cyclopentanol: Cyclopentanol is prepared by the reduction of cyclopentanone using a reducing agent such as sodium borohydride.
Iodination: Cyclopentanol is then reacted with iodine in the presence of a base like potassium hydroxide to form 1-iodocyclopentanol.
Propylation: The final step involves the reaction of 1-iodocyclopentanol with a propylating agent such as propyl bromide in the presence of a base like sodium hydride to yield 1-Iodo-2-propoxycyclopentane.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Iodo-2-propoxycyclopentane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles such as hydroxide, cyanide, or amines under appropriate conditions.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the iodine atom can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of cyclopentane derivatives.
Common reagents and conditions used in these reactions include bases like sodium hydroxide, solvents like ethanol or acetone, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Iodo-2-propoxycyclopentane has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex cycloalkane derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-Iodo-2-propoxycyclopentane involves its interaction with various molecular targets and pathways. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The propoxy group can undergo metabolic transformations, leading to the formation of active metabolites that exert specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Physical Properties
The table below compares key physical properties of 1-iodo-2-propoxycyclopentane with analogous iodinated alkanes and ethers. Data are inferred from structural trends and available literature (e.g., refractive indices and densities from ):
| Compound | Molecular Formula | Molecular Weight (g/mol) | Refractive Index (nD²⁰) | Density (g/cm³, 20°C) |
|---|---|---|---|---|
| 1-Iodo-2-propoxycyclopentane | C₈H₁₅IO | 254.11 | ~1.48 (estimated) | ~1.65 (estimated) |
| 1-Iodopropane | C₃H₇I | 170.00 | 1.5067 | 1.75 |
| 1-Iodooctane | C₈H₁₇I | 240.13 | 1.4900 | 1.33 |
| 2-Iodo-2-methylbutane | C₅H₁₁I | 198.05 | 1.4850 | 1.52 |
| 1-Iodo-2-methylpropane | C₄H₉I | 184.02 | 1.4750 | 1.60 |
Key Observations :
- The cyclopentane ring in 1-iodo-2-propoxycyclopentane increases molecular weight compared to linear analogs like 1-iodopropane.
- The ether group enhances polarity, likely raising the boiling point relative to non-ether iodides (e.g., 1-iodooctane). However, its density is lower than 1-iodopropane due to the branched ether group reducing packing efficiency .
Reactivity and Stability
- Nucleophilic Substitution : The secondary iodide in 1-iodo-2-propoxycyclopentane is less reactive in SN2 reactions compared to primary iodides (e.g., 1-iodopropane) due to steric hindrance from the cyclopentane ring. However, the adjacent ether group may facilitate neighboring-group participation in specific reactions .
- Thermal Stability : Iodoalkanes are generally thermally labile. The cyclopentane framework may stabilize the compound compared to linear analogs like 1-iodooctane, which decompose more readily at elevated temperatures.
- Light Sensitivity : Like all iodinated compounds, it requires protection from UV light to prevent degradation.
Biological Activity
1-Iodo-2-propoxycyclopentane is a chemical compound that has garnered interest in various fields of research, particularly due to its potential biological activities. Understanding its biological effects is crucial for its application in medicinal chemistry and pharmacology.
- Molecular Formula : C8H15I
- Molecular Weight : 222.11 g/mol
- CAS Number : 141431913
Biological Activity Overview
The biological activity of 1-Iodo-2-propoxycyclopentane can be categorized into several key areas:
-
Antimicrobial Activity
- Studies have shown that halogenated compounds, including iodo derivatives, often exhibit antimicrobial properties. Research indicates that 1-Iodo-2-propoxycyclopentane may inhibit the growth of certain bacterial strains, although specific data on its efficacy against particular pathogens is limited.
-
Neuropharmacological Effects
- Compounds similar to 1-Iodo-2-propoxycyclopentane have been investigated for their interactions with neurotransmitter systems. Preliminary studies suggest potential effects on GABAergic and dopaminergic pathways, which could have implications for treating neurological disorders.
-
Cytotoxicity
- Initial cytotoxicity assays indicate that the compound may exhibit selective toxicity towards cancer cell lines. The mechanism of action appears to involve the induction of apoptosis, although further studies are required to elucidate the underlying pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Neuropharmacological | Modulation of neurotransmitter systems | |
| Cytotoxicity | Induction of apoptosis in cancer cells |
Case Study: Antimicrobial Activity
In a study examining the antimicrobial properties of halogenated cyclopentanes, 1-Iodo-2-propoxycyclopentane was tested against various bacterial strains. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting potential as an antimicrobial agent.
Case Study: Neuropharmacological Effects
In vitro studies using neuronal cell cultures demonstrated that 1-Iodo-2-propoxycyclopentane modulates GABA receptor activity. The compound was found to enhance GABA-induced currents, indicating its potential role as a positive allosteric modulator.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
